1-Methyl-3-oxocyclobutane-1-carboxylic acid 1-Methyl-3-oxocyclobutane-1-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 286442-89-5
VCID: VC2367412
InChI: InChI=1S/C6H8O3/c1-6(5(8)9)2-4(7)3-6/h2-3H2,1H3,(H,8,9)
SMILES: CC1(CC(=O)C1)C(=O)O
Molecular Formula: C6H8O3
Molecular Weight: 128.13 g/mol

1-Methyl-3-oxocyclobutane-1-carboxylic acid

CAS No.: 286442-89-5

Cat. No.: VC2367412

Molecular Formula: C6H8O3

Molecular Weight: 128.13 g/mol

* For research use only. Not for human or veterinary use.

1-Methyl-3-oxocyclobutane-1-carboxylic acid - 286442-89-5

Specification

CAS No. 286442-89-5
Molecular Formula C6H8O3
Molecular Weight 128.13 g/mol
IUPAC Name 1-methyl-3-oxocyclobutane-1-carboxylic acid
Standard InChI InChI=1S/C6H8O3/c1-6(5(8)9)2-4(7)3-6/h2-3H2,1H3,(H,8,9)
Standard InChI Key GURNKGAMQJTVCQ-UHFFFAOYSA-N
SMILES CC1(CC(=O)C1)C(=O)O
Canonical SMILES CC1(CC(=O)C1)C(=O)O

Introduction

Chemical Structure and Properties

1-Methyl-3-oxocyclobutane-1-carboxylic acid (CAS No. 286442-89-5) is a cyclobutane derivative characterized by a four-membered ring structure with a methyl group and carboxylic acid functionality at the 1-position and a ketone group at the 3-position . The compound has a molecular formula of C6H8O3 and a molecular weight of 128.13 g/mol .

Structural Identification

The structure of 1-Methyl-3-oxocyclobutane-1-carboxylic acid can be represented by various chemical notations as shown in the table below:

Identifier TypeNotation
SMILESCC1(CC(=O)C1)C(=O)O
InChIInChI=1S/C6H8O3/c1-6(5(8)9)2-4(7)3-6/h2-3H2,1H3,(H,8,9)
InChIKeyGURNKGAMQJTVCQ-UHFFFAOYSA-N

The structural representation indicates a cyclobutane ring with a methyl substituent and carboxylic acid group at carbon-1, and a ketone functionality at carbon-3 .

Physical Properties

The physical characteristics of 1-Methyl-3-oxocyclobutane-1-carboxylic acid include predicted collision cross-sections (CCS) for various adducts, which are crucial for analytical identification using mass spectrometry techniques:

Adductm/zPredicted CCS (Ų)
[M+H]+129.05463126.6
[M+Na]+151.03657132.0
[M+NH4]+146.08117131.3
[M+K]+167.01051128.5
[M-H]-127.04007123.4
[M+Na-2H]-149.02202129.1
[M]+128.04680125.1
[M]-128.04790125.1

These collision cross-section values provide valuable data for the identification and characterization of the compound in analytical chemistry applications .

ParameterClassification
GHS SymbolsGHS05, GHS07
Signal WordDanger
Hazard StatementsH315-H318-H335 (Causes skin irritation, causes serious eye damage, may cause respiratory irritation)
Precautionary StatementsP261-P264-P271-P280-P302+P352-P304+P340-P305+P351+P338-P310-P332+P313-P362-P403+P233-P405-P501

These classifications indicate that the compound requires careful handling with appropriate personal protective equipment to prevent skin and eye contact as well as inhalation .

Biological Activities and Mechanisms of Action

1-Methyl-3-oxocyclobutane-1-carboxylic acid exhibits multiple biological activities that make it relevant for pharmaceutical and agricultural applications.

Inhibition of Melanin Biosynthesis

The compound has been identified as an inhibitor of melanin biosynthesis through its action on the enzyme tyrosinase. Research has demonstrated that it decreases melanin production in melanoma cells, suggesting potential applications in dermatological treatments for hyperpigmentation disorders .

The mechanism involves inhibition of the tyrosinase enzyme, which catalyzes the rate-limiting steps in melanin production. By interfering with this enzyme's activity, 1-Methyl-3-oxocyclobutane-1-carboxylic acid effectively reduces melanin synthesis, potentially leading to skin-lightening effects .

Antifungal Activity

The compound also demonstrates potent fungicidal properties. It inhibits fungal growth by binding to enzymes involved in their biosynthetic pathways, disrupting essential metabolic processes . This activity makes it potentially valuable in agricultural applications and as a lead compound for developing novel antifungal agents.

Asparagine Inhibition

1-Methyl-3-oxocyclobutane-1-carboxylic acid has been shown to inhibit asparagine, blocking its interaction with carboxamide. This prevents amine formation and subsequently inhibits protein synthesis . This mechanism could be exploited in the development of anti-proliferative compounds with potential applications in cancer research.

Applications in Research and Industry

The diverse biological activities of 1-Methyl-3-oxocyclobutane-1-carboxylic acid make it valuable in various research and industrial applications.

Pharmaceutical Intermediates

The compound serves as a crucial intermediate in the synthesis of pharmaceutical products targeting various therapeutic areas:

  • Antitumor drug development

  • Kinase inhibitor synthesis

  • Compounds for autoimmune conditions

  • Medications for chronic inflammatory diseases

Dermatological Applications

Due to its ability to inhibit melanin biosynthesis, 1-Methyl-3-oxocyclobutane-1-carboxylic acid shows significant potential in dermatological applications, particularly for conditions involving hyperpigmentation . Research is ongoing to develop formulations that could address:

  • Age spots and sun damage

  • Melasma

  • Post-inflammatory hyperpigmentation

  • General skin-lightening products

Agricultural Applications

The compound's fungicidal properties suggest potential uses in agricultural settings for crop protection against fungal pathogens . Development of agricultural formulations could provide alternatives to existing fungicides, potentially with improved safety profiles or efficacy against resistant strains.

Synthesis Methods

While the search results focus primarily on the synthesis of the related compound 3-oxocyclobutanecarboxylic acid (lacking the methyl group), these methods provide insights into potential approaches for synthesizing the methylated derivative.

Synthetic Route Overview

The synthesis of 3-oxocyclobutanecarboxylic acid, which could be adapted for the methylated version, involves a three-step process:

  • Synthesis of 1,3-dibromo-2-propanone from acetone and bromine

  • Formation of 3,3-dicyano-cyclobutanone through reaction with malononitrile

  • Hydrolysis to obtain the carboxylic acid

This approach achieves high purity (99-99.2%) with yields of 52-68% . Modifications to incorporate the methyl group would likely involve using an appropriately substituted starting material.

Advantages of Modern Synthesis Methods

The synthetic approach described in the patent literature offers several advantages over previous methods:

  • Avoidance of highly toxic reagents like osmium tetroxide and propadiene

  • Simpler operational path with shorter production cycles

  • Lower synthetic costs

  • More environmentally friendly process with solvent recycling

  • Higher yields and product purity

These improvements make the synthesis more amenable to industrial-scale production while reducing environmental impact.

Current Research Findings

Recent research on 1-Methyl-3-oxocyclobutane-1-carboxylic acid has expanded understanding of its properties and potential applications.

Lead Compound Development

The compound has been utilized as a lead structure for developing other tyrosinase inhibitors with potentially enhanced properties . These structure-activity relationship studies aim to identify derivatives with:

  • Improved potency

  • Enhanced selectivity

  • Better pharmacokinetic profiles

  • Reduced toxicity

Dermatological Research

Investigations into the compound's effects on melanin biosynthesis have highlighted its potential in dermatological applications. Studies focusing on skin penetration, formulation stability, and clinical efficacy are ongoing to develop viable treatments for hyperpigmentation disorders.

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